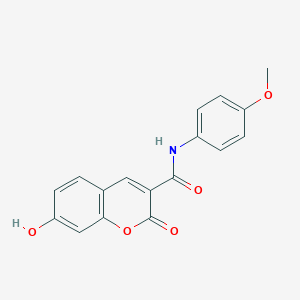

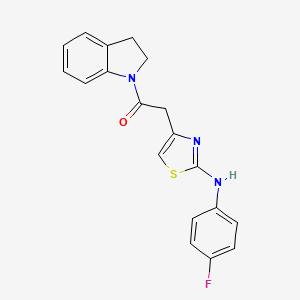

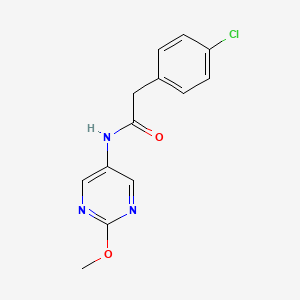

![molecular formula C15H15FN4O B2492330 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955818-25-4](/img/structure/B2492330.png)

1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyridazinone compounds typically involves several steps, including the optimization of conditions to enhance yield and selectivity. For instance, the discovery of a potent phosphodiesterase 10A (PDE10A) inhibitor involved the synthesis of a novel series of pyridazinone-based compounds using structure-based drug design techniques, highlighting the complexity and precision required in synthesizing such molecules (J. Kunitomo et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been elucidated through various techniques such as X-ray crystallography. This provides insights into the conformation, bonding, and overall geometry of the molecule, crucial for understanding its reactivity and interactions with biological targets (B. Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[3,4-d]pyridazinone derivatives involves their participation in various organic reactions, including cyclocondensations and interactions with nitrile oxides, showcasing their versatility in chemical synthesis. These reactions often lead to the formation of regioisomeric structures, further diversifying the range of compounds that can be derived from the base molecule (J. G. Ruano et al., 2002).

科学的研究の応用

Synthesis and Structural Studies

The compound has been a subject of interest in the synthesis of new derivatives, exploring its potential in creating novel compounds with distinct properties. For instance, the synthesis of new pyrazole derivatives from compounds structurally related to 1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been achieved by reacting with β-diketones, β-ketoesters, β-naphthol, phenol, and various other reagents, further characterizing their structures through spectroscopic methods (Kasımoğulları et al., 2010).

Medicinal Chemistry and Biological Activities

The compound's derivatives have demonstrated significant biological properties. For example, novel pyrazole carbaldehyde derivatives exhibited antioxidant, anti-breast cancer, and anti-inflammatory properties. The inhibitory interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase were studied using molecular docking, highlighting the compound's potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).

Pharmacological Studies

Some derivatives of this compound have shown promising pharmacological activities. For example, a series of pyrazolo[3,4-d]pyridazinones and analogues, potentially useful as peripheral vasodilators, were synthesized and evaluated as inhibitors of PDE5 extracted from human platelets, revealing good activity and selectivity profiles (Piaz et al., 2002).

Materials Science and Dye Applications

The compound has also found applications in the field of materials science, specifically in the development of dyes. Certain derivatives have been applied to polyester fiber as disperse dyes, showing varying hues from orange-yellow to orange-red, with their absorption spectral characteristics and fastness properties being reported, indicating their utility in textile coloring (Deeb et al., 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-fluorophenyl)-6-methyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c1-9(2)13-12-8-17-20(11-6-4-10(16)5-7-11)14(12)15(21)19(3)18-13/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKARRLURNKVDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

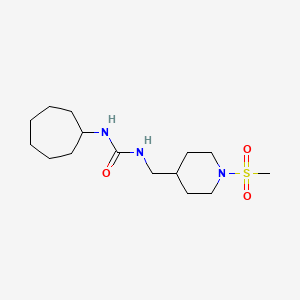

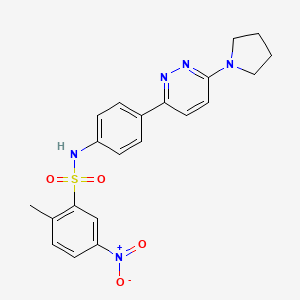

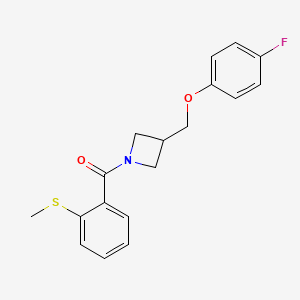

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

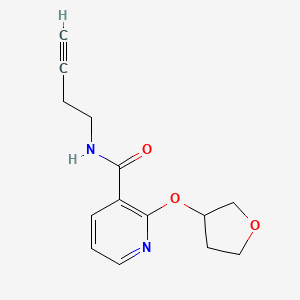

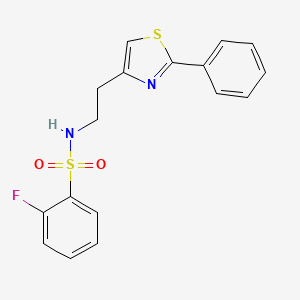

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

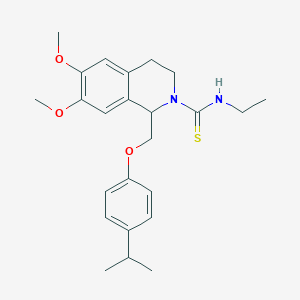

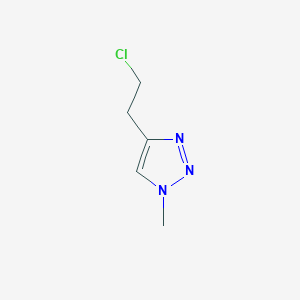

![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2492260.png)